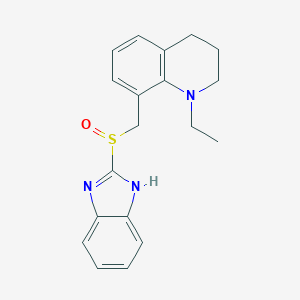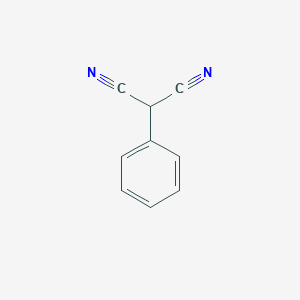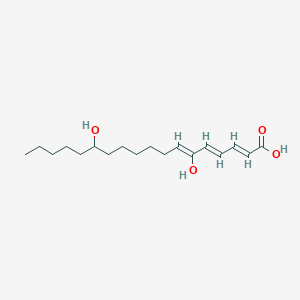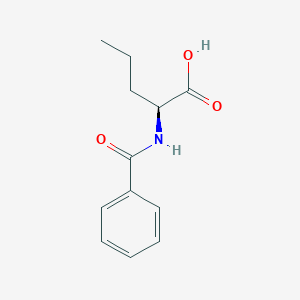![molecular formula C20H14O2 B051581 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol CAS No. 119053-19-9](/img/structure/B51581.png)
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol, also known as Dihydroxydibenzo[a,h]anthracene, is a polycyclic aromatic hydrocarbon (PAH) that has been widely studied for its potential applications in various fields. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol is not fully understood, but it is thought to involve the modulation of various signaling pathways and gene expression. This compound has been found to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and inflammation, leading to its potential use as an anti-cancer and anti-inflammatory agent.
Effets Biochimiques Et Physiologiques
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the scavenging of free radicals. This compound has also been found to have neuroprotective effects, making it a potential candidate for use in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol in lab experiments is its ability to exhibit a range of biochemical and physiological effects. However, one limitation is the potential toxicity of this compound, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol. One area of interest is the development of new drugs and therapies based on the anti-cancer and anti-inflammatory properties of this compound. Another area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol can be achieved through several methods, including the Diels-Alder reaction, Friedel-Crafts alkylation, and Suzuki coupling. The most commonly used method involves the Diels-Alder reaction between anthracene and maleic anhydride, followed by reduction with sodium borohydride or lithium aluminum hydride.
Applications De Recherche Scientifique
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol has been extensively studied for its potential applications in various fields of scientific research. This compound has been found to exhibit anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for use in the development of new drugs and therapies.
Propriétés
Numéro CAS |
119053-19-9 |
|---|---|
Nom du produit |
1,2-Dihydrobenzo[j]aceanthrylene-9,10-diol |
Formule moléculaire |
C20H14O2 |
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
1,2-dihydrobenzo[j]aceanthrylene-9,10-diol |
InChI |
InChI=1S/C20H14O2/c21-18-9-8-14-16(20(18)22)7-6-13-15-5-4-11-2-1-3-12(19(11)15)10-17(13)14/h1-3,6-10,21-22H,4-5H2 |
Clé InChI |
RHHOLJYWSMXHLL-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C=CC(=C5O)O |
SMILES canonique |
C1CC2=C3C1=CC=CC3=CC4=C2C=CC5=C4C=CC(=C5O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



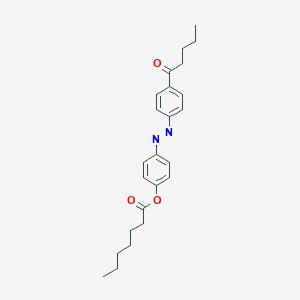
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, methyl ester, (1S,4R)-(9CI)](/img/structure/B51504.png)
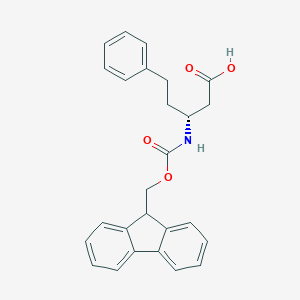
![3-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole](/img/structure/B51507.png)
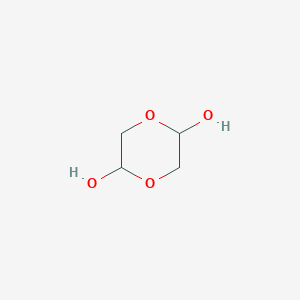
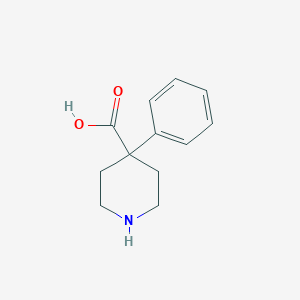
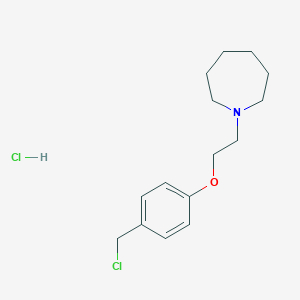
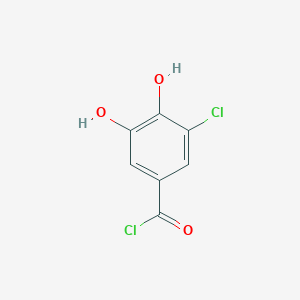
![Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-](/img/structure/B51521.png)
![4-[(6-Chloro-1,3-benzoxazol-2-yl)oxy]phenol](/img/structure/B51524.png)
